Antibacterial Activity: ML267 Analog Class-Level Inference with Direct Scaffold Linkage to 338979-10-5
Compound 338979-10-5 is the direct synthetic precursor to the acetohydrazide-containing intermediate that, upon further derivatization, furnishes the ML267 series. ML267 (the advanced probe from this scaffold family) inhibits bacterial Sfp phosphopantetheinyl transferase with an IC₅₀ of 0.29 μM and AcpS-PPTase with an IC₅₀ of 8.1 μM [1]. It demonstrates Gram-positive-targeted bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and attenuates Sfp-PPTase-dependent metabolite production in Bacillus subtilis at sublethal doses [1]. Critically, ML267 shows no activity toward the human PPTase orthologue and no rapid cytotoxicity in human HepG2 cells (IC₅₀ >57 μM), yielding a >196-fold selectivity window [2]. While direct MIC or IC₅₀ data for 338979-10-5 itself are not publicly available, the structure–activity relationship (SAR) reported in the ML267 discovery program indicates that the 3-chloro-5-(trifluoromethyl)pyridin-2-yl-piperazine core is the essential pharmacophore for Sfp-PPTase binding, and modification of the acetohydrazide terminus is the key step for potency optimization [1].
| Evidence Dimension | Sfp-PPTase inhibition potency |
|---|---|
| Target Compound Data | No direct IC₅₀ publicly available; serves as scaffold-sharing precursor to the ML267 series |
| Comparator Or Baseline | ML267: Sfp-PPTase IC₅₀ = 0.29 μM; AcpS-PPTase IC₅₀ = 8.1 μM; selectivity vs. human PPTase (inactive); cytotoxicity HepG2 IC₅₀ >57 μM (>196-fold selectivity) |
| Quantified Difference | 338979-10-5 lacks the carbothioamide functionality required for nanomolar Sfp-PPTase binding; its value lies in serving as the acetohydrazide scaffold for subsequent SAR exploration |
| Conditions | Bacillus subtilis Sfp-PPTase quantitative HTS assay (AID 602370), performed in triplicate; HepG2 cytotoxicity assay (AID 602373) |
Why This Matters
Procurement of 338979-10-5 enables controlled access to the validated antibacterial pharmacophore core for SAR programs, without committing to the thiourea-containing final probe, which carries potential toxic metabolite liabilities.
- [1] Foley TL, Rai G, Yasgar A, Daniel T, Baker HL, Attene-Ramos M, Kosa NM, Leister W, et al. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth. J Med Chem. 2014;57(3):1063–1078. doi:10.1021/jm401752p. View Source
- [2] NCBI/NIH. Probe Structure & Characteristics Table: CID 53257126/ML267. Sfp-PPTase qHTS IC₅₀: 290 nM; Cytotoxicity HepG2 IC₅₀ >57 μM (>196-fold). Published 2013-09-03. Available at: https://www.ncbi.nlm.nih.gov (accessed 2026-05-01). View Source
